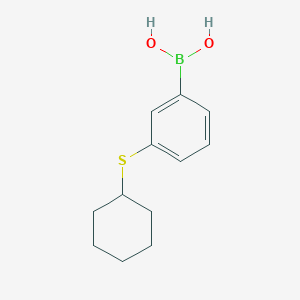
3-(Cyclohexylthio)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclohexylthio)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a cyclohexylthio group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
作用机制
Target of Action
3-(Cyclohexylthio)phenylboronic acid is a derivative of phenylboronic acid . Phenylboronic acid has been found to interact with Cocaine esterase , an enzyme found in Rhodococcus sp. (strain MB1 Bresler) . The role of this enzyme is to break down cocaine, a potent stimulant drug .
Mode of Action
Phenylboronic acid, the parent compound, is known to form reversible covalent bonds with sugars . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Boronic acids, including phenylboronic acid, are known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Pharmacokinetics
Phenylboronic acid, the parent compound, is known to be soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride . This suggests that this compound may have similar solubility properties, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given its potential interaction with cocaine esterase , it may influence the breakdown of cocaine, potentially modulating the effects of this drug.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in polar environments . Additionally, its stability and efficacy may be influenced by factors such as pH and temperature.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylthio)phenylboronic acid typically involves the following steps:
Formation of the Cyclohexylthio Group: The phenyl ring is first functionalized with a cyclohexylthio group. This can be achieved through a nucleophilic aromatic substitution reaction where a cyclohexylthiol reacts with a halogenated benzene derivative.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. One common method involves the use of a palladium-catalyzed coupling reaction between the cyclohexylthio-substituted benzene and a boron reagent such as bis(pinacolato)diboron.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The cyclohexylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate, are used for Suzuki-Miyaura reactions.
Major Products:
Oxidation: Cyclohexylsulfoxide or cyclohexylsulfone derivatives.
Reduction: Phenylborane derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
科学研究应用
3-(Cyclohexylthio)phenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
相似化合物的比较
Phenylboronic Acid: Lacks the cyclohexylthio group, making it less hydrophobic and less sterically hindered.
4-(Cyclohexylthio)phenylboronic Acid: Similar structure but with the cyclohexylthio group at the para position, which can affect its reactivity and steric properties.
3-(Cyclohexylthio)phenylboronic Ester: An ester derivative that can be more stable under certain conditions.
Uniqueness: 3-(Cyclohexylthio)phenylboronic acid is unique due to the presence of the cyclohexylthio group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where steric hindrance and hydrophobic interactions play a crucial role.
属性
IUPAC Name |
(3-cyclohexylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11,14-15H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRQRSBOMCAGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC2CCCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B2919389.png)
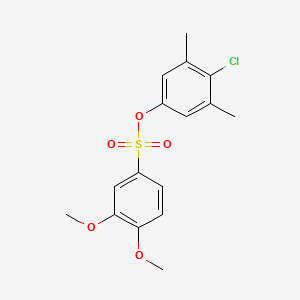
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2919391.png)
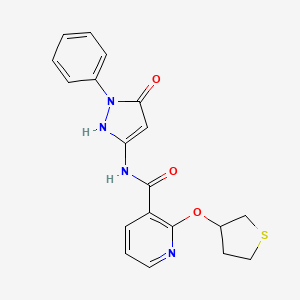
![ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2919394.png)
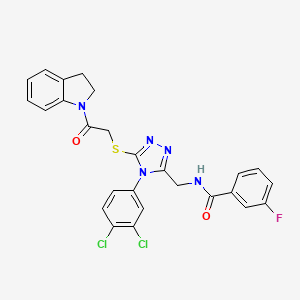
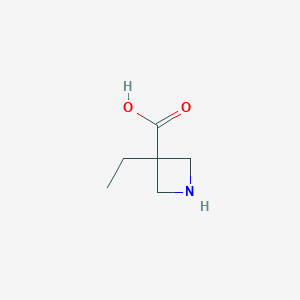
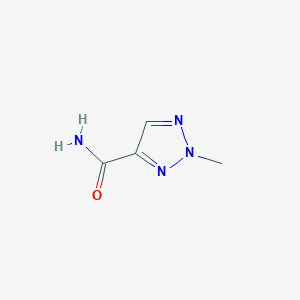

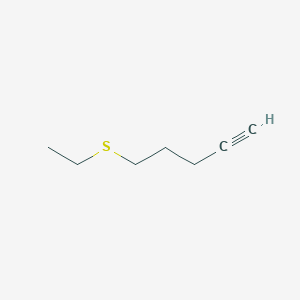
![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)
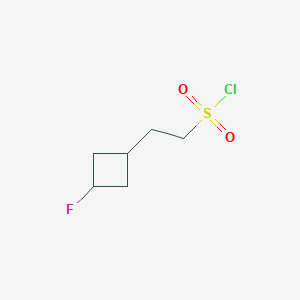
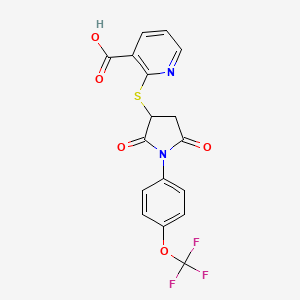
![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2919410.png)
